

A Technical Guide to the Spectroscopic Profile of 5-Bromooxazole-4-carboxylic Acid

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Compound of Interest

Compound Name: 5-Bromooxazole-4-carboxylic acid

Cat. No.: B1441260

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **5-Bromooxazole-4-carboxylic acid**, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of a complete public dataset for this specific molecule, this document presents a predictive analysis based on data from structurally analogous compounds and established principles of spectroscopic interpretation. The information is structured to facilitate easy comparison and understanding, with detailed experimental protocols and logical workflows.

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Bromooxazole-4-carboxylic acid**.

Table 1: Predicted ^1H and ^{13}C NMR Spectroscopic Data

^1H NMR	δ (ppm)	Multiplicity	Integration	Assignment
Carboxylic Acid	> 12	Singlet, Broad	1H	-COOH
Oxazole Proton	~8.5	Singlet	1H	H-2

¹³ C NMR	δ (ppm)	Assignment
Carbonyl	~165	C=O
Quaternary Carbon	~150	C-5
Aromatic Carbon	~140	C-2
Quaternary Carbon	~120	C-4

Note: Chemical shifts (δ) are predicted and can vary based on solvent and concentration. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange.[1][2][3]

Table 2: Predicted Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Strong, Very Broad	O-H stretch (from hydrogen-bonded dimer)
~1710	Strong	C=O stretch (carbonyl of the carboxylic acid)
~1550	Medium	C=N stretch (oxazole ring)
~1300	Medium	C-O stretch
~1200	Medium	C-Br stretch

Note: The broad O-H stretch is characteristic of a carboxylic acid dimer.[2][3][4][5][6] The exact positions of the peaks can be influenced by the physical state of the sample.

Table 3: Predicted Mass Spectrometry (MS) Data

m/z	Ion	Notes
207/209	$[M+H]^+$	Molecular ion peak, showing the characteristic isotopic pattern for bromine ($^{19}\text{Br}/^{81}\text{Br}$).
189/191	$[M-\text{H}_2\text{O}]^+$	Loss of water from the molecular ion.
162/164	$[M-\text{COOH}]^+$	Loss of the carboxyl group.

Note: The presence of bromine results in two peaks of roughly equal intensity separated by 2 m/z units for any fragment containing the bromine atom.[7] The fragmentation pattern can provide valuable structural information.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.[8] The sample of **5-Bromooxazole-4-carboxylic acid** would be dissolved in a deuterated solvent such as DMSO- d_6 or CDCl_3 . Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[9] For ^{13}C NMR, the central peak of the deuterated solvent can also be used as a reference.[8] Data would be reported with chemical shift, multiplicity (s = singlet, br = broad), and integration for ^1H NMR.

2.2 Infrared (IR) Spectroscopy

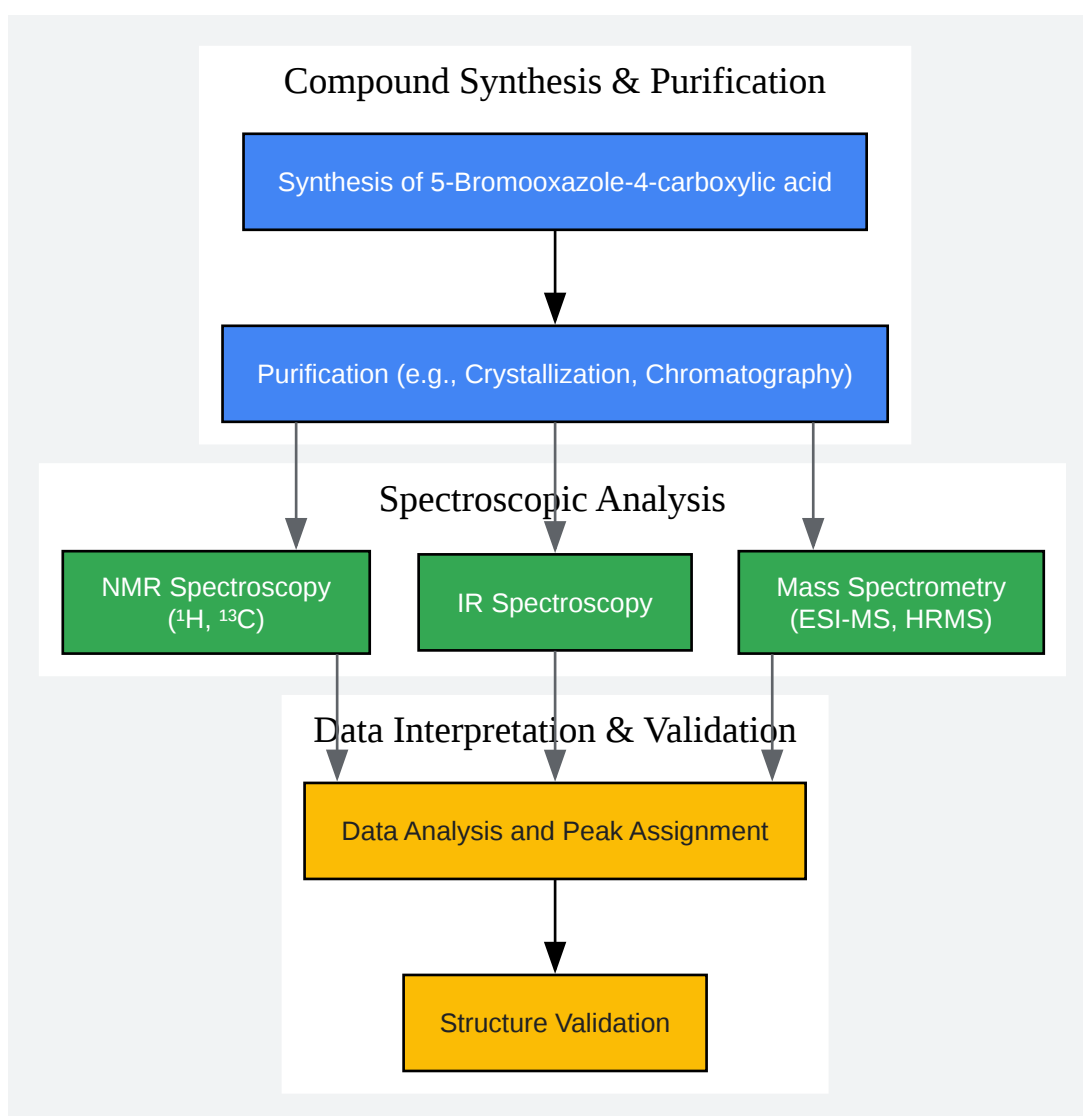
IR spectra would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer.[10] The sample could be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.[11] The spectrum would be recorded over a range of 4000-400 cm^{-1} . The data is presented in wavenumbers (cm^{-1}) and includes the intensity of the absorption bands (strong, medium, weak, broad).[6]

2.3 Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[8][9] The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and confirm the elemental composition.[8]

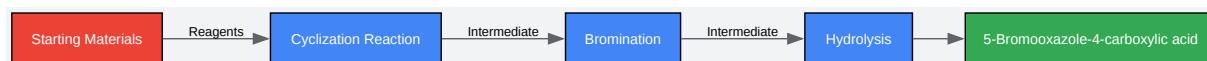
Visualization of Workflows

The following diagrams illustrate the logical workflow for spectroscopic analysis and a potential synthetic pathway for **5-Bromooxazole-4-carboxylic acid**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a target compound.



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Caption: A potential synthetic pathway for **5-Bromooxazole-4-carboxylic acid**.

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